Licarin A
Overview
Description
Licarin A is a neolignan compound with a dihydrobenzofuran structure. It is found in various plant species, including nutmeg (Myristica fragrans), and has been shown to possess a range of biological activities. This compound has been studied for its cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Target of Action
Licarin A, a neolignan, has been shown to interact with several targets. It has been observed to have a significant effect on the rat mast cell line RBL-2H3 cells . It also acts as a partial PPARɣ receptor agonist , confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .
Mode of Action
This compound interacts with its targets and induces changes in their function. For instance, it has been shown to significantly and dose-dependently reduce TNF-α production in DNP-HSA-stimulated RBL-2H3 cells . Furthermore, it reduces COX-2 expression .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that this compound can modulate the immune response and inflammation through these pathways.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to possess multi-functional biological properties ranging from cytotoxicity to antimicrobial activities . It has even been used for the treatment of central nervous system complaints and metabolic disorders . In addition, it has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells .
Biochemical Analysis
Biochemical Properties
Licarin A interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that this compound can interact with these enzymes and modulate their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of non-small cell lung cancer cell lines in a dose and time-dependent manner . This compound treatment caused G1 arrest, increase in Beclin 1, LC3II levels and degradation of p62 indicating activation of autophagy in both NCI-H23 and A549 cells . In addition, this compound mediated apoptotic cell death was confirmed by MMP loss, increased ROS, cleaved PARP and decreased pro-caspase3 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Licarin A can be obtained through both natural extraction and synthetic methods. The most common synthetic route involves the oxidative dimerization of isoeugenol. This reaction can be catalyzed by various agents, including CuFe2O4, which has been shown to provide high yields under mild conditions . The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and oxidizing agents like tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Licarin A undergoes several types of chemical reactions, including:
Oxidation: The primary method for synthesizing this compound involves the oxidation of isoeugenol.
Reduction: this compound can be reduced to form various derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxy and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like TBHP and catalysts such as CuFe2O4 . The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Licarin A is part of the neolignan class of compounds, which includes other similar compounds such as:
Licarin B: Another neolignan with a similar structure but different biological activities.
Macelignan: Found in Myristica fragrans, this compound also exhibits antimicrobial and anti-inflammatory properties.
Accuminatin: Another neolignan with potential anti-inflammatory and cytotoxic effects.
Its ability to induce autophagy-dependent apoptosis in cancer cells and its anti-inflammatory effects make it a particularly promising compound for further research and development .
Properties
IUPAC Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-FNINDUDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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